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molecular formula C15H11Cl2N3 B8740273 2-Chloro-N-(4-chlorophenyl)-N-methylquinazolin-4-amine CAS No. 827030-35-3

2-Chloro-N-(4-chlorophenyl)-N-methylquinazolin-4-amine

Cat. No. B8740273
M. Wt: 304.2 g/mol
InChI Key: XYRVBFJQGKLWQK-UHFFFAOYSA-N
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Patent
US07618975B2

Procedure details

The title compound was prepared from 2,4-dichloroquinazoline (60 mg, 0.302 mmol) and 4-chloro-N-methylaniline (50 mg, 0.332 mmol) by a procedure similar to example 1b and was isolated as white powder (30 mg, 50%). 1H NMR (CDCl3): 8.66 (d, J=8.4 Hz, 1H), 7.78 (ddd, J=8.1, 7.5 and 2.4 Hz, 1H), 7.57 (d, J=8.7 Hz, 2H), 7.28 (d, J=8.7 Hz, 2H), 7.19 (ddd, J=8.1, 7.5 and 2.4 Hz, 1H), 6.79 (d, J=8.4 Hz, 1H), 3.83 (s, 3H).
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[Cl:13][C:14]1[CH:21]=[CH:20][C:17]([NH:18][CH3:19])=[CH:16][CH:15]=1>>[Cl:1][C:2]1[N:11]=[C:10]([N:18]([C:17]2[CH:20]=[CH:21][C:14]([Cl:13])=[CH:15][CH:16]=2)[CH3:19])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
60 mg
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=N1)Cl
Name
Quantity
50 mg
Type
reactant
Smiles
ClC1=CC=C(NC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=CC=C2C(=N1)N(C)C1=CC=C(C=C1)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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